2-Fluoro-6-iodophenylboronic acid

Organoboron Chemistry Cross-Coupling Lewis Acidity

Researchers attempting iterative Suzuki-Miyaura couplings or hypervalent iodine heterocycle synthesis with mono-halogenated boronic acids often encounter low reactivity or inaccessible chemotypes. 2-Fluoro-6-iodophenylboronic acid (CAS 870777-22-3) provides the requisite ortho-fluoro-iodo substitution pattern in a single, stable building block. • Enhanced Lewis acidity (predicted pKa ~8.09) boosts transmetallation efficiency in sterically demanding cross-couplings. • The residual C-I bond enables orthogonal post-coupling functionalization (Sonogashira, Buchwald-Hartwig) or radioiodination for SPECT tracer development. • Exclusive precursor for benziodoxaborole hypervalent iodine heterocycles upon chlorination-a pathway unavailable to non-fluorinated or mono-halogenated analogs. Supplied at 95% purity with batch-specific QA documentation; standard global shipping under ambient conditions supports reliable, audit-ready procurement for medicinal chemistry and materials discovery programs.

Molecular Formula C6H5BFIO2
Molecular Weight 265.82 g/mol
CAS No. 870777-22-3
Cat. No. B1340018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-iodophenylboronic acid
CAS870777-22-3
Molecular FormulaC6H5BFIO2
Molecular Weight265.82 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC=C1I)F)(O)O
InChIInChI=1S/C6H5BFIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H
InChIKeyLBSXGVJFWVWITH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-iodophenylboronic Acid (CAS 870777-22-3): An Ortho-Dihalogenated Arylboronic Acid for Advanced Cross-Coupling and Molecular Scaffold Construction


2-Fluoro-6-iodophenylboronic acid (CAS 870777-22-3) is a specialized arylboronic acid reagent distinguished by the ortho-disposition of both a fluorine and an iodine atom on its phenyl ring. With a molecular formula of C₆H₅BFIO₂ and a molecular weight of approximately 265.82 g/mol, this compound is commercially available at a standard purity of 95% . This unique dihalogenated scaffold offers two distinct reactive centers: a boronic acid functionality for participation in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling, and a strategically placed iodine atom that serves as a handle for further chemoselective functionalization or for generating hypervalent iodine species . Its specific substitution pattern is critical for imparting unique electronic and steric properties that are not achievable with simpler mono-halogenated or non-halogenated boronic acids, enabling the synthesis of highly complex molecules for pharmaceutical and materials science applications .

Why Generic Arylboronic Acids Cannot Replace 2-Fluoro-6-iodophenylboronic Acid in Specialized Synthetic Routes


The ortho-fluoro-iodo substitution pattern on 2-fluoro-6-iodophenylboronic acid is not a trivial structural variation; it creates a unique electronic and steric environment that fundamentally alters its reactivity profile. Generic substitutions, such as using 2-fluorophenylboronic acid or 2-iodophenylboronic acid, fail to replicate this synergy. For instance, the electron-withdrawing fluorine atom increases the Lewis acidity of the boron center, enhancing its reactivity in transmetallation steps of cross-couplings, while the bulky iodine atom can influence regioselectivity and facilitate post-coupling functionalization through selective C-I bond activation [1]. Furthermore, the ortho-disposition of both halogens is crucial for the compound's utility in generating novel hypervalent iodine heterocycles, a reaction pathway unavailable to mono-halogenated analogs [2]. Selecting a simpler analog would therefore lead to synthetic failure, lower yields, or a complete inability to access the desired molecular architecture.

Quantitative Evidence for Selecting 2-Fluoro-6-iodophenylboronic Acid Over Closest Analogs


Enhanced Lewis Acidity of Boron Center vs. 2-Fluorophenylboronic Acid

The presence of an ortho-iodine substituent in addition to the fluorine atom further enhances the Lewis acidity of the boronic acid group compared to 2-fluorophenylboronic acid. The predicted pKa value for 2-fluoro-6-iodophenylboronic acid is 8.09 ± 0.58 . While a direct experimental pKa value for the specific 2-fluoro-6-iodo derivative is not readily available, this value can be compared to the experimentally determined pKa of 2-fluorophenylboronic acid, which is approximately 8.7 [1]. The lower pKa of the dihalogenated compound indicates increased acidity, which correlates with a more electrophilic boron center and potentially faster transmetallation rates in Suzuki-Miyaura reactions.

Organoboron Chemistry Cross-Coupling Lewis Acidity Fluorinated Building Blocks

Exclusive Reactivity for Generating Hypervalent Iodine Heterocycles Compared to 2-Iodophenylboronic Acid

2-Fluoro-6-iodophenylboronic acid exhibits a unique and exclusive reactivity for the formation of benziodoxaborole derivatives, a class of hypervalent iodine heterocycles. In a direct comparative study, its chlorination yielded the novel compound 1-Chloro-4-fluoro-1H-1λ³-benzo[d][1,2,3]iodoxoborol-3-ol, which was structurally characterized by X-ray crystallography [1]. The same reaction with the non-fluorinated analog, 2-iodophenylboronic acid, produced a different set of products and did not yield the analogous 1-chloro-4-unsubstituted derivative under identical conditions. This demonstrates that the ortho-fluorine is essential for directing the cyclization and stabilizing the resulting hypervalent iodine-boron heterocyclic structure.

Hypervalent Iodine Heterocycle Synthesis X-ray Crystallography Boron-Iodine Synergy

Essential Precursor for Radioiodinated SPECT Imaging Tracer vs. Non-Radioactive Analogs

The compound serves as an indispensable precursor for the synthesis of FIMA (2-[(2-fluoro-6-iodophenyl)-amino]-5-methylphenylacetic acid), a radioiodinated derivative of the COX-2 inhibitor lumiracoxib [1]. In this specific application, the iodine atom is the site for radiolabeling with I-123 or I-131 for SPECT imaging. The ortho-fluorine is critical for conferring the weakly acidic properties that are structurally distinct from other drugs in the class [1]. Non-iodinated analogs or those with iodine in different positions cannot be used to create this specific radiotracer. The resulting FIMA compound was successfully synthesized and evaluated for its potential as a SPECT tracer for imaging COX-2 expression in both in vitro and in vivo models [1].

Molecular Imaging SPECT Tracer COX-2 Inhibitor Radioiodination

Procurement-Ready Application Scenarios for 2-Fluoro-6-iodophenylboronic Acid (CAS 870777-22-3)


Synthesis of Novel Heterocyclic Scaffolds: Benziodoxaboroles

For synthetic chemists investigating novel hypervalent iodine species, 2-fluoro-6-iodophenylboronic acid is the definitive precursor for generating benziodoxaborole derivatives. As demonstrated by Nemykin et al., this compound uniquely undergoes cyclization upon chlorination to yield structurally characterized hypervalent iodine heterocycles, a pathway not available to its non-fluorinated analog [1]. Procurement of this specific reagent is essential for accessing this exclusive and promising class of molecules for applications in catalysis or medicinal chemistry.

Suzuki-Miyaura Coupling of Ortho-Substituted and Electron-Rich Substrates

The enhanced Lewis acidity of 2-fluoro-6-iodophenylboronic acid, as suggested by its predicted lower pKa relative to 2-fluorophenylboronic acid, makes it a superior choice for challenging Suzuki-Miyaura cross-couplings . Researchers facing low yields with sterically hindered or electron-rich aryl halide partners may find this reagent provides the necessary reactivity boost. Its dual halogenation also provides a post-coupling handle (the C-I bond) for subsequent iterative cross-couplings, enabling the rapid construction of complex, functionalized biaryl architectures.

Radiotracer Development for In Vivo Imaging

In molecular imaging and nuclear medicine research, this compound is the essential building block for synthesizing the radioiodinated SPECT tracer FIMA, a derivative of the COX-2 inhibitor lumiracoxib [2]. The specific 2-fluoro-6-iodo motif is crucial for maintaining the desired pharmacological properties while providing a site for radioiodination. Researchers developing similar targeted imaging agents for inflammation or cancer can use this building block as a starting point for creating new, structurally related tracers.

Construction of Ortho-Dihalogenated Building Block Libraries

For medicinal chemistry and agrochemical discovery programs, 2-fluoro-6-iodophenylboronic acid is a versatile building block for generating a unique chemical space. Its two ortho-positioned halogens allow for a sequence of orthogonal functionalization: first, the boronic acid can be coupled via Suzuki-Miyaura, and subsequently, the iodine atom can be replaced via another metal-catalyzed coupling (e.g., Sonogashira, Buchwald-Hartwig) or used as a radical precursor. This iterative approach is invaluable for systematically exploring structure-activity relationships (SAR) around a biaryl core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-6-iodophenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.